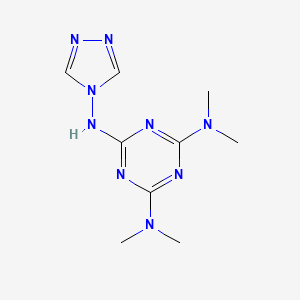
N-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine, commonly known as CDMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CDMT belongs to the class of thiazole compounds and is a derivative of 2-aminothiazole.
Mecanismo De Acción
The mechanism of action of CDMT is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and receptors involved in cancer cell growth, microbial growth, and inflammation. CDMT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is essential for cancer cell growth. CDMT also inhibits the activity of bacterial and fungal enzymes, such as β-lactamase and chitinase, respectively. Furthermore, CDMT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
CDMT has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. Studies have demonstrated that CDMT induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the programmed cell death process. CDMT also inhibits cell proliferation by arresting the cell cycle in the G2/M phase. Additionally, CDMT has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory markers, such as COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMT has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for various diseases, including cancer, microbial infections, and inflammation. Another advantage is its relatively low toxicity compared to other thiazole compounds. However, a limitation of CDMT is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of CDMT is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on CDMT. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, microbial infections, and inflammation. Another direction is to investigate its mechanism of action in more detail, which can provide insights into its therapeutic potential. Additionally, future research can focus on improving the solubility of CDMT to facilitate its administration in vivo. Finally, further studies can investigate the pharmacokinetics and pharmacodynamics of CDMT to determine its safety and efficacy in humans.
Métodos De Síntesis
CDMT can be synthesized using various methods, including the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde and thiosemicarbazide in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting solid is purified by recrystallization. Another method involves the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde and thiosemicarbazone in the presence of glacial acetic acid and sodium acetate.
Aplicaciones Científicas De Investigación
CDMT has been studied in various scientific research applications, including its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Studies have shown that CDMT inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CDMT has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, CDMT has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-21-15-8-3-11(9-16(15)22-2)14-10-23-17(20-14)19-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBMSOIZKPAIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate](/img/structure/B5863893.png)
![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)
![9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B5863913.png)

![1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5863920.png)
![N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5863925.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5863933.png)

![4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5863951.png)

![N-(3-{[3-(benzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5863956.png)
![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)
![N-{2-[2-(4-sec-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5863981.png)
